[(Hex-1-en-1-yl)oxy](trimethyl)silane
Description
(Hex-1-en-1-yl)oxysilane is a silyl ether featuring a hexenyl chain (C₆H₁₁) with a terminal double bond at the 1-position, linked to a trimethylsiloxy group (OSi(CH₃)₃). This compound is primarily utilized in organic synthesis as a protective group for alcohols or as a precursor in cross-coupling reactions due to its ability to stabilize intermediates via silicon’s β-effect. Its unsaturated structure imparts distinct reactivity compared to saturated analogs, particularly in electrophilic additions or polymerizations .
Properties
CAS No. |
80478-44-0 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
hex-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-5-6-7-8-9-10-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
PQHHNYWIAFDEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CO[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-1-yl)oxysilane typically involves the reaction of hex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane . The general reaction scheme is as follows:
Hex-1-en-1-ol+Trimethylchlorosilane→(Hex-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (Hex-1-en-1-yl)oxysilane may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the product .
Chemical Reactions Analysis
Types of Reactions
(Hex-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (Hex-1-en-1-yl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of (Hex-1-en-1-yl)oxysilane depend on the type of reaction. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Scientific Research Applications
(Hex-1-en-1-yl)oxysilane has several applications in scientific research:
Mechanism of Action
The mechanism by which (Hex-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. These interactions are crucial in determining the compound’s reactivity and selectivity in different chemical processes .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Boiling Point (°C) | Reactivity Highlights |
|---|---|---|---|---|---|
| (Hex-1-en-1-yl)oxysilane | Not Provided | C₉H₂₀OSi | Alkenyl, Trimethylsilyl | ~120–130 (est.) | Electrophilic addition, polymerization |
| ((5-Methoxy-1-vinyl-tetrahydronaphthyl)oxy)TMS | Not Provided | C₁₆H₂₂O₂Si | Aromatic, Methoxy, Vinyl | >200 | Stabilized intermediates, low electrophilicity |
| (Decyloxy)trimethylsilane | 18402-10-3 | C₁₃H₃₀OSi | Saturated alkyl | 1385–1395 | Inert in π-bond reactions |
| Hexamethyldisiloxane | 107-46-0 | C₆H₁₈OSi₂ | Siloxane | 100–101 | Solvent, low reactivity |
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